![molecular formula C18H16N2O6S B2702029 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899995-95-0](/img/structure/B2702029.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C17H15N3O5S2 |
Molecular Weight | 405.44 g/mol |
CAS Number | 899966-14-4 |
The structure features a benzo[d][1,3]dioxole moiety linked to a propanamide group, which is crucial for its biological interactions.
Overview
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including related compounds. A notable study evaluated various benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, particularly against Hep3B liver cancer cells.
Case Study: Cytotoxicity Evaluation
In a study conducted by Hawash et al., two derivatives (designated as 2a and 2b) were specifically tested for their anticancer properties. The results are summarized in the table below:
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
2a | 5.6 | Hep3B | Induces G2-M phase arrest |
2b | 12.4 | Hep3B | Moderate activity compared to 2a |
Doxorubicin | 7.4 | Hep3B | Standard control for comparison |
The compound 2a demonstrated potent anticancer activity with an IC50 value of 5.6 µM, indicating its effectiveness in inhibiting cell proliferation compared to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which compound 2a exerts its anticancer effects involves the induction of cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed a significant reduction in the fraction of cells in the G1 phase and S phase after treatment with compound 2a, suggesting that it interferes with normal cell cycle progression .
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer.
Evaluation Methodology
Antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that while some benzodioxole derivatives showed moderate antioxidant activity, they were less potent than established antioxidants like Trolox.
Comparative Antioxidant Activity
The following table summarizes the antioxidant activities of selected compounds:
Compound | IC50 (µM) | Comparison with Trolox (IC50 = 7.72 µM) |
---|---|---|
Compound 2a | 39.85 | Moderate |
Compound 2b | 79.95 | Lower than Trolox |
These findings suggest that while the compound exhibits some antioxidant properties, it may not be as effective as more potent antioxidants .
Applications De Recherche Scientifique
Antimicrobial Activity
Research indicates that compounds with similar structures to N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]isothiazole have been studied for their ability to inhibit bacterial growth and combat infections.
Case Study:
A study demonstrated that certain benzo[d]isothiazole derivatives showed promising activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . The presence of the dioxole group enhances lipophilicity, facilitating cell membrane penetration.
Anticancer Activity
The compound has also been evaluated for its potential anticancer effects. Research on related oxadiazole derivatives has shown that they can act as inhibitors of thymidylate synthase (TS), an important enzyme for DNA synthesis in cancer cells.
Case Study:
In vitro studies indicated that certain 1,3,4-oxadiazole derivatives exhibited IC50 values between 0.47–1.4 µM against TS proteins . The structural features of this compound suggest it may similarly inhibit TS or other cancer-related pathways.
Potential Interaction Studies
Research has suggested that compounds with dioxole and isothiazole moieties may modulate ion channels involved in sensory perception and pain pathways. Techniques such as molecular docking studies and electrophysiological assays are essential for understanding these interactions.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c21-17(19-10-12-5-6-14-15(9-12)26-11-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,9H,7-8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIPNAJXFIOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.